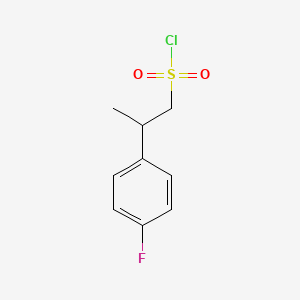

2-(4-Fluorophenyl)propane-1-sulfonyl chloride

説明

2-(4-Fluorophenyl)propane-1-sulfonyl chloride is an organosulfur compound characterized by a propane backbone with a sulfonyl chloride (-SO₂Cl) group at position 1 and a 4-fluorophenyl substituent at position 2. This fluorinated sulfonyl chloride is a reactive intermediate widely used in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing nature of the fluorine atom to modulate reactivity and stability. Its molecular formula is C₉H₁₀ClFO₂S, with a molecular weight of 234.70 g/mol (calculated based on atomic masses).

特性

IUPAC Name |

2-(4-fluorophenyl)propane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCKFDJGNQUHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride typically involves the reaction of 4-fluorobenzene with propane-1-sulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound produced on an industrial scale .

化学反応の分析

Types of Reactions

2-(4-Fluorophenyl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Triethylamine: Used as a base in substitution reactions.

Lithium aluminum hydride: Employed in reduction reactions.

Hydrogen peroxide: Utilized in oxidation reactions.

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, sulfonothioates, sulfonyl fluorides, and sulfonic acids .

科学的研究の応用

2-(4-Fluorophenyl)propane-1-sulfonyl chloride has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential as a precursor in the development of new drugs, particularly those targeting specific enzymes or receptors.

Chemical Biology: It is used in the study of biological systems, particularly in the modification of biomolecules for research purposes.

Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties.

作用機序

The mechanism of action of 2-(4-Fluorophenyl)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is exploited in the design of inhibitors and probes for biological studies .

類似化合物との比較

Structural and Molecular Comparisons

The table below highlights key differences in molecular structure, substituents, and physicochemical properties:

Key Observations :

- Substituent Effects: The fluorophenyl group in the target compound enhances electrophilicity compared to methoxy-substituted analogs (e.g., 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride), where electron-donating methoxy groups reduce sulfonyl chloride reactivity .

Research Findings and Challenges

- Synthesis Yields : The target compound’s synthesis may achieve higher yields (~60–70%) compared to methoxy-substituted analogs, which often require multi-step protection/deprotection protocols (yields ~50–58%) .

- Stability: Fluorophenyl derivatives exhibit superior moisture stability compared to non-fluorinated analogs, as fluorine’s electronegativity mitigates hydrolysis .

生物活性

2-(4-Fluorophenyl)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by a fluorine atom on the para position of the phenyl ring, which enhances its lipophilicity and metabolic stability compared to similar compounds. The synthesis typically involves the reaction of 4-fluorobenzene with propane-1-sulfonyl chloride, often facilitated by a base such as triethylamine in an organic solvent like dichloromethane at low temperatures .

The biological activity of sulfonyl chlorides is primarily attributed to their ability to undergo nucleophilic substitution reactions. In these reactions, the chlorine atom is replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonic esters. This reactivity allows for modifications of various biomolecules, which can alter their functions and interactions within biological systems .

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. A study highlighted its effectiveness as a precursor in developing compounds that inhibit the chikungunya virus (CHIKV). Variants of this compound demonstrated varying degrees of potency, with some analogues showing enhanced antiviral activity compared to the parent compound .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | N/A | Precursor for antiviral agents |

| 5b (analog) | 10.5 | Potent against CHIKV |

| 5c (analog) | 8.3 | More potent than 5b |

Anticancer Potential

In addition to antiviral effects, compounds related to this compound have been evaluated for anticancer activity. For instance, derivatives were tested against human non-small cell lung cancer cells (A549), revealing significant cytotoxicity. One such derivative showed an IC50 value of 0.46 µM, indicating strong potential as an anticancer agent .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 0.46 | A549 (lung cancer) |

| Derivative B | 3.14 | A549 (lung cancer) |

Case Studies

- Antiviral Screening : A series of analogues derived from this compound were synthesized and screened for antiviral activity against CHIKV. The study concluded that specific substitutions on the phenyl ring significantly influenced antiviral potency, with para-substituted analogues being most effective .

- Anticancer Evaluation : Another investigation assessed various derivatives for their ability to induce apoptosis in A549 cells. The results indicated that compounds with halogen substitutions were particularly effective in promoting apoptotic pathways through caspase activation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of sulfonyl chlorides like this compound is influenced by their reactivity and solubility. Factors such as pH and temperature can affect their stability and bioavailability. Toxicological assessments are crucial to determine safe dosage levels for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。